molecular formula C23H23N5O5 B2638563 2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)acetamide CAS No. 2097916-78-2

2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)acetamide

Cat. No.: B2638563
CAS No.: 2097916-78-2
M. Wt: 449.467
InChI Key: BUPZCSUKEDBNFP-UHFFFAOYSA-N
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Description

Pyridazinone Core: Pharmacophoric Significance in Anti-Inflammatory Agents

The pyridazinone ring, a six-membered heterocycle featuring two adjacent nitrogen atoms, serves as the central pharmacophore in this compound. Its significance in anti-inflammatory drug design is well-documented, with studies highlighting its low ulcerogenic potential compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The 6-oxo substitution on the pyridazinone ring enhances electron delocalization, stabilizing interactions with cyclooxygenase-2 (COX-2) enzymes while minimizing off-target effects on COX-1. This selectivity is critical for reducing gastrointestinal toxicity, a common limitation of classical NSAIDs.

Structural modifications at positions 3 and 4 of the pyridazinone core have been shown to modulate anti-inflammatory activity. For instance, bulky substituents at position 3 improve steric complementarity with hydrophobic pockets in COX-2’s active site, as demonstrated in derivatives exhibiting IC₅₀ values below 1 µM. The compound’s 3-(benzo[d]dioxol-5-yl) substituent further augments this interaction by introducing planar aromaticity, which aligns with COX-2’s topology.

Table 1: Key Pyridazinone Derivatives and Their Anti-Inflammatory Activities

Derivative Substituent at Position 3 IC₅₀ (COX-2 Inhibition) Selectivity Ratio (COX-2/COX-1)
Parent Pyridazinone None 12.5 µM 1.8
Compound A 4-Fluorophenyl 0.89 µM 15.6
Target Compound Benzo[d]dioxol-5-yl 0.67 µM* 22.3*

*Predicted values based on structural analogs.

Benzo[d]dioxole Moiety: Role in Bioavailability and Metabolic Stability

The benzo[d]dioxole group, a methylenedioxy-bridged benzene ring, enhances the compound’s pharmacokinetic profile through two mechanisms: (1) improved metabolic stability via fluorine substitution, and (2) increased membrane permeability due to lipophilic π-electron systems. Fluorinated benzodioxole analogs, such as those in lumacaftor and tezacaftor, demonstrate prolonged half-lives (>24 hours) by resisting cytochrome P450-mediated oxidation. While the target compound lacks direct fluorination, its methylenedioxy group sterically shields reactive sites, reducing first-pass metabolism.

Additionally, the benzo[d]dioxole’s planar structure facilitates π-π stacking with aromatic residues in target proteins. In colorectal cancer models, benzodioxole-containing compounds exhibit 40–60% higher cellular uptake compared to non-aromatic analogs, correlating with improved efficacy. This moiety’s electron-donating effects also stabilize the pyridazinone core’s keto-enol tautomer, which is critical for maintaining hydrogen-bonding capacity with serine residues in inflammatory mediators.

Table 2: Metabolic Stability of Benzodioxole Derivatives

Compound Half-Life (Human Liver Microsomes) CYP3A4 Inhibition (%)
Non-fluorinated BD 2.1 hours 18
Fluorinated BD 6.8 hours 9
Target Compound 4.5 hours* 14*

*Estimated from structural analogs.

Tetrahydrocinnolin System: Conformational Dynamics and Target Engagement

The tetrahydrocinnolin scaffold, a partially saturated bicyclic system fused with a pyridazine ring, introduces conformational flexibility critical for adaptive target binding. Saturation of the 5,6,7,8 positions reduces ring strain, allowing the system to adopt both boat and chair conformations during protein interactions. Molecular dynamics simulations suggest that the 3-oxo group stabilizes a zwitterionic form, enabling ionic interactions with aspartate or glutamate residues in kinase domains.

In cancer cell lines, tetrahydrocinnolin derivatives exhibit nanomolar affinity for cyclin-dependent kinases (CDKs), with selectivity profiles dependent on substituent patterns. For example, N-alkylation at position 2 enhances hydrophobic interactions with CDK2’s ATP-binding pocket, while maintaining solubility through the ethylacetamide side chain. The target compound’s ethylacetamide spacer further optimizes binding entropy by reducing steric clashes during ligand-receptor complex formation.

Table 3: Conformational Analysis of Tetrahydrocinnolin Derivatives

Derivative Predominant Conformation ΔG Binding (kcal/mol) Target Protein
Fully Saturated Chair -9.2 CDK4
Partially Saturated Boat -10.5 CDK2
Target Compound Hybrid* -11.8* CDK2/COX-2

*Hybrid conformation adapts to multiple targets.

Properties

IUPAC Name

2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O5/c29-21(24-9-10-27-23(31)12-15-3-1-2-4-17(15)25-27)13-28-22(30)8-6-18(26-28)16-5-7-19-20(11-16)33-14-32-19/h5-8,11-12H,1-4,9-10,13-14H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUPZCSUKEDBNFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CCNC(=O)CN3C(=O)C=CC(=N3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)acetamide is a complex organic molecule with potential biological activities. Its structure incorporates various functional groups that suggest a range of pharmacological properties. This article delves into its biological activity, focusing on its anticancer, anti-inflammatory, and enzyme inhibition properties.

The molecular formula of the compound is C21H16N4O4C_{21}H_{16}N_{4}O_{4}, with a molecular weight of approximately 420.4 g/mol. The compound features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC21H16N4O4
Molecular Weight420.4 g/mol
CAS Number1251697-07-0

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to This compound . For instance, derivatives containing benzo[d][1,3]dioxole have shown significant antiproliferative effects against various cancer cell lines.

Case Study: Anticancer Mechanism

A study on thiourea derivatives incorporating benzo[d][1,3]dioxole reported IC50 values of 2.38 µM for HepG2 and 4.52 µM for MCF7 cell lines, indicating potent anticancer activity compared to standard drugs like doxorubicin . The mechanisms involved include:

  • EGFR Inhibition : Targeting epidermal growth factor receptors to inhibit tumor growth.
  • Apoptosis Induction : Activation of apoptotic pathways through proteins like Bax and Bcl-2.

Anti-inflammatory Activity

Pyridazine derivatives have been recognized for their anti-inflammatory properties. Research indicates that the incorporation of specific substituents can enhance these effects.

The anti-inflammatory activity may stem from the ability of these compounds to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Enzyme Inhibition

The compound has shown potential as an inhibitor of monoamine oxidase (MAO), particularly MAO-B. Inhibitors of MAO-B are crucial in treating neurodegenerative diseases like Parkinson's disease.

Enzyme Kinetics

Kinetic studies reveal that certain derivatives exhibit competitive inhibition with IC50 values in the low micromolar range. For example, compounds structurally related to This compound have demonstrated reversible inhibition profiles .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Substituents on the benzo[d][1,3]dioxole and pyridazine rings significantly influence its potency against various biological targets.

Table 2: Structure-Activity Relationship Insights

SubstituentEffect on Activity
Electron-donating groupsIncrease potency
Electron-withdrawing groupsDecrease potency
Positioning of substituentsCritical for enzyme binding

Scientific Research Applications

Anticancer Properties

Preliminary studies indicate that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing benzo[d][1,3]dioxole and pyridazine rings have shown promising results in inhibiting tumor cell proliferation in vitro. The mechanism often involves the induction of apoptosis in cancer cells and disruption of cell cycle progression .

Neuroprotective Effects

The compound's potential neuroprotective effects are also under investigation. Similar compounds have demonstrated the ability to inhibit monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases such as Parkinson's disease. Inhibition of MAO-B can lead to increased levels of neuroprotective neurotransmitters .

Antimicrobial Activity

Research has suggested that certain derivatives can exhibit antimicrobial properties against various pathogens. The presence of the benzo[d][1,3]dioxole moiety is thought to enhance interaction with bacterial cell membranes, leading to increased permeability and cell death .

Case Studies

  • Anticancer Activity : A study involving a series of pyridazine derivatives demonstrated that modifications at the N-acetamide position significantly increased cytotoxicity against breast cancer cell lines. The compound was found to induce apoptosis through mitochondrial pathways, suggesting its potential as a chemotherapeutic agent .
  • Neuroprotection : In a model of Parkinson's disease, a related compound was shown to reduce oxidative stress markers and improve motor function in treated animals. This suggests that the compound may have similar protective effects on neuronal cells by modulating oxidative pathways .
  • Antimicrobial Efficacy : A recent evaluation of several derivatives against common bacterial strains indicated that compounds featuring the benzo[d][1,3]dioxole structure exhibited significant antibacterial activity, making them candidates for further development as antimicrobial agents .

Comparison with Similar Compounds

Table 1: Structural and Bioactivity Comparison of Selected Analogs

Compound Name Core Scaffold Key Substituents Molecular Weight (g/mol) Similarity Index (Tanimoto) Reported Bioactivity
Target Compound (This Work) Pyridazinone + Cinnolin Benzo[d][1,3]dioxol-5-yl ~480 (estimated) N/A Hypothesized kinase inhibition
Methyl-N-[2-(6-oxo-3-p-tolyl-5,6-dihydro-4H-pyridazin-1-yl)-acetamide] Pyridazinone p-Tolyl ~320 0.65 (MACCS) Antimicrobial activity
(S)-2-(5-(But-3-en-1-yl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(...phenyl)acetamide Benzodiazepine + Pyrimidine Butenyl, Methylpyridinyl ~600 0.42 (Morgan) Kinase inhibition (hypothetical)
Aglaithioduline Hydroxamic acid Aliphatic chain, Aromatic groups ~350 0.70 (vs. SAHA) HDAC inhibition

Key Findings :

  • The tetrahydrocinnolin moiety distinguishes it from benzodiazepine-based acetamides (e.g., compound 11p ), which exhibit lower structural similarity (Tanimoto <0.5) due to divergent core scaffolds.
  • In bioactivity clustering studies (), pyridazinones with electron-donating substituents (e.g., methylenedioxy) correlate with kinase inhibition, aligning with the target compound’s hypothesized mechanism .

Structure-Activity Relationship (SAR) Insights

  • Bioactivity Profile: Compounds with Tanimoto indices >0.6 (e.g., aglaithioduline vs. SAHA ) often share overlapping targets.

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis of structurally complex acetamide derivatives typically involves multi-step reactions, such as nucleophilic substitution, cyclization, and coupling reactions. For example, analogous compounds (e.g., pyridazinone derivatives) are synthesized under mild conditions (0–5°C, ethanol/piperidine) to preserve labile functional groups like the benzo[d][1,3]dioxole moiety . Key steps include:

  • Coupling reactions : Use of acetamide linkers with activated carbonyl groups to attach heterocyclic moieties.
  • Cyclization : Controlled temperature (e.g., 0–5°C) to prevent side reactions during pyridazinone or cinnolinone ring formation .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .

Q. Which analytical techniques are most reliable for structural characterization?

Methodological Answer: A combination of spectroscopic and chromatographic methods is essential:

  • NMR : 1^1H and 13^13C NMR to confirm connectivity of the benzo[d][1,3]dioxole, pyridazinone, and cinnolinone groups. Aromatic protons in the 6.5–8.5 ppm range and carbonyl signals near 170 ppm are diagnostic .
  • Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+^+) and rule out impurities .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .

Q. How can solubility challenges in biological assays be addressed?

Methodological Answer: Solubility in aqueous buffers is often limited due to hydrophobic aromatic rings. Strategies include:

  • Co-solvents : DMSO (≤1% v/v) or cyclodextrin-based formulations for in vitro assays .
  • Prodrug design : Introduction of ionizable groups (e.g., phosphate esters) to enhance hydrophilicity .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be systematically resolved?

Methodological Answer: Discrepancies in IC50_{50} values or target selectivity may arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine for kinase inhibition) .
  • Compound stability : Perform stability studies (e.g., LC-MS monitoring under assay conditions) to detect degradation products .
  • Orthogonal assays : Validate findings using SPR (surface plasmon resonance) for binding affinity or cellular thermal shift assays (CETSA) for target engagement .

Q. What strategies optimize regioselectivity in derivatization for SAR studies?

Methodological Answer: To explore structure-activity relationships (SAR):

  • Directed substitution : Introduce electron-withdrawing groups (e.g., -NO2_2, -CN) at the pyridazinone 3-position to modulate electron density and binding interactions .
  • Computational guidance : DFT calculations (e.g., B3LYP/6-31G*) to predict reactive sites and docking studies (AutoDock Vina) to prioritize substituents .

Q. How can metabolic instability of this compound be mitigated in preclinical development?

Methodological Answer: Common metabolic hotspots include the acetamide linker and benzo[d][1,3]dioxole group. Solutions involve:

  • Isotopic labeling : 2^{2}H or 19^{19}F substitution at vulnerable positions to block CYP450-mediated oxidation .
  • Scaffold rigidification : Replace the cinnolinone moiety with a fused bicyclic system to reduce conformational flexibility and metabolic susceptibility .

Experimental Design & Data Analysis

Q. What in vitro models are suitable for evaluating its kinase inhibition potential?

Methodological Answer: Prioritize kinase panels (e.g., Eurofins KinaseProfiler™) to screen against 100+ kinases. Follow-up with:

  • Cellular assays : Use Ba/F3 cells expressing oncogenic kinase fusions (e.g., BCR-ABL) to measure proliferation inhibition .
  • Resistance profiling : Generate mutant kinase lines (e.g., T315I mutation) via site-directed mutagenesis to assess compound resilience .

Q. How to design a robust pharmacokinetic study for this compound?

Methodological Answer: Key parameters include:

  • Plasma stability : Incubate compound in mouse/human plasma (37°C, 1–24 h) and quantify via LC-MS/MS .
  • Tissue distribution : Administer 14^{14}C-labeled compound to rodents and measure radioactivity in organs (e.g., liver, brain) .

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